![molecular formula C17H23NO2 B6013468 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide](/img/structure/B6013468.png)

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide

描述

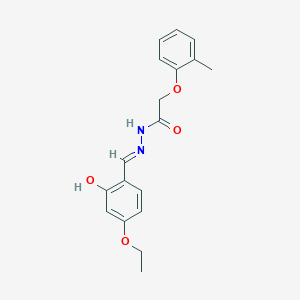

“N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide” is a complex organic compound. It contains a bicyclo[2.2.1]hept-2-yl group, which is a structural motif found in many natural products and pharmaceuticals . The compound also contains a methoxybenzamide group, which is a common functional group in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of the bicyclic and benzamide groups. For instance, N-(1-bicyclo[2.2.1]hept-2-ylethyl)urea contains a total of 32 bonds, including 14 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 five-membered rings, 1 six-membered ring, and 1 urea derivative .Chemical Reactions Analysis

The chemical reactions of “this compound” would likely depend on the specific conditions and reagents used. For example, N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides have been shown to react with epichlorohydrin to form a group of framework N-[(oxiran-2-yl)methyl]sulfonamides .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, bicyclo[2.2.1]hept-2-ene has a molecular weight of 108.1809 .作用机制

The mechanism of action of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide is still not fully understood. However, it is believed to act as a partial agonist or antagonist of certain GPCRs. This means that it can either activate or inhibit the activity of these receptors depending on the specific receptor subtype and the concentration of the compound.

Biochemical and Physiological Effects:

Studies have shown that this compound can have various biochemical and physiological effects depending on the specific receptor subtype it interacts with. For example, it has been shown to modulate the release of certain neurotransmitters such as dopamine and serotonin, which can have an impact on mood and behavior. It has also been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the development of new painkillers.

实验室实验的优点和局限性

One of the main advantages of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide is its unique structure, which makes it an ideal candidate for the development of novel GPCR ligands. However, one of the main limitations is its complex synthesis process, which can make it difficult to obtain in large quantities.

未来方向

There are several future directions for research on N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide. One of the most promising areas of research is the development of new GPCR ligands based on its structure. This could lead to the development of new drugs for various diseases such as Parkinson's disease, schizophrenia, and chronic pain. Another area of research is the study of its potential anti-inflammatory and analgesic effects, which could lead to the development of new painkillers with fewer side effects.

In conclusion, this compound is a unique and interesting compound that has potential applications in various fields. Its complex synthesis process and mechanism of action make it an ideal candidate for the development of new GPCR ligands. Further research on this compound could lead to the development of new drugs for various diseases and conditions.

合成方法

The synthesis of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide is a complex process that involves several steps. One of the most common methods used for its synthesis is the reaction between 4-methoxybenzoyl chloride and 1-bicyclo[2.2.1]hept-2-yl-ethylamine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The product is then purified using various techniques such as column chromatography or recrystallization.

科学研究应用

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in various physiological processes such as neurotransmission, hormone regulation, and immune response. The unique structure of this compound makes it an ideal candidate for the development of novel GPCR ligands.

安全和危害

The safety and hazards of “N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-methoxybenzamide” would depend on its specific properties. As a general precaution, it’s important to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

属性

IUPAC Name |

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-11(16-10-12-3-4-14(16)9-12)18-17(19)13-5-7-15(20-2)8-6-13/h5-8,11-12,14,16H,3-4,9-10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNGXDSSZSWVEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2CCC1C2)NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601325578 | |

| Record name | N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196934 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

357388-10-4 | |

| Record name | N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601325578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-ethyl-1H-imidazol-2-yl)methyl]-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6013393.png)

![4-sec-butyl-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide](/img/structure/B6013398.png)

![N-[4-(benzoylamino)phenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B6013401.png)

![2-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6013404.png)

![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6013421.png)

![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6013425.png)

![4-(3-methoxyphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6013431.png)

![2-[4-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6013436.png)

![N-[4-(1H-imidazol-1-yl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B6013444.png)

![N-[4-(butyrylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B6013462.png)

![11-(3,7-dimethyl-6-octen-1-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6013496.png)